Pan-RAS-IN-1

RAS Biochemical Binding KRASG12D

Researchers studying RAS-driven cancers often face a critical gap: most commercial inhibitors target only a single RAS mutant (e.g., KRAS G12C), leaving NRAS- and HRAS-driven models unaddressed. Pan-RAS-IN-1 solves this with its unique multivalent, pan-isoform mechanism. • Broad-spectrum binding across KRAS, NRAS, and HRAS isoforms, independent of specific activating mutations; Kd < 20 μM for KRAS G12D. • Validated in vivo: significant tumor growth inhibition with reduced pERK and increased cleaved caspase-3 over 15-day xenograft studies. • Demonstrated selective lethality in NRAS-mutant T-ALL cells, reducing viability to 20-40% at 5 μM-ideal for leukemia/lymphoma models. Supplied with full analytical documentation (HPLC, NMR) and shipped under controlled conditions to ensure integrity upon arrival.

Molecular Formula C36H41Cl2F3N6O2
Molecular Weight 717.6 g/mol
Cat. No. B610418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePan-RAS-IN-1
SynonymsRasIN3144;  Ras IN-3144;  Ras-IN 3144;  Ras-IN-3144;  3144;  pan-RAS inhibitor-3144
Molecular FormulaC36H41Cl2F3N6O2
Molecular Weight717.6 g/mol
Structural Identifiers
SMILESC1CNCCC1(C(=O)NCCCN2C=C(C3=C2C=CC(=C3)CN4CCN(CC4)CC5=C(C=CC=C5Cl)Cl)C6=CC=C(C=C6)OC(F)(F)F)N
InChIInChI=1S/C36H41Cl2F3N6O2/c37-31-3-1-4-32(38)30(31)23-46-19-17-45(18-20-46)22-25-5-10-33-28(21-25)29(26-6-8-27(9-7-26)49-36(39,40)41)24-47(33)16-2-13-44-34(48)35(42)11-14-43-15-12-35/h1,3-10,21,24,43H,2,11-20,22-23,42H2,(H,44,48)
InChIKeyGMDFJPPJWWJNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pan-RAS-IN-1 (CAS 1835283-94-7): Multivalent Pan-RAS Inhibitor for Broad-Spectrum RAS-Driven Oncology Research


Pan-RAS-IN-1 (also referred to as compound 3144) is a multivalent small-molecule pan-RAS inhibitor designed to disrupt the interaction of RAS proteins with their effectors [1]. It exhibits broad-spectrum binding activity across multiple RAS isoforms, including KRAS, NRAS, and HRAS, independent of specific activating mutations . The compound is a versatile research tool for investigating RAS addiction, resistance mechanisms, and the therapeutic potential of pan-RAS inhibition in oncology models [1].

Why Pan-RAS-IN-1 Cannot Be Simply Replaced by Mutant-Specific or Alternative Pan-RAS Inhibitors


Direct substitution of Pan-RAS-IN-1 with other RAS pathway inhibitors is not supported by experimental evidence. Unlike mutant-specific KRASG12C inhibitors (e.g., adagrasib) or mutant-selective KRASG12D inhibitors (e.g., MRTX1133), Pan-RAS-IN-1 exerts its effects through a distinct multivalent, pan-isoform mechanism targeting multiple RAS family members [1]. Furthermore, compared to other broad-spectrum RAS inhibitors like RMC-6236, which operates via a tri-complex mechanism, or BI-2852, which binds a specific switch pocket, Pan-RAS-IN-1 demonstrates a unique efficacy profile across a different spectrum of KRAS mutants and resistance contexts . Critical quantitative differences in biochemical binding affinity, cellular potency across mutant variants, and efficacy in specific resistance models underscore the importance of compound-specific selection rather than generic substitution .

Pan-RAS-IN-1 (CAS 1835283-94-7): Quantitative Differentiation Evidence Guide


Biochemical Binding Affinity for KRASG12D vs. Mutant-Specific and Alternative Pan-RAS Inhibitors

Pan-RAS-IN-1 binds to KRASG12D with a Kd of less than 20 μM as measured by MST, ITC, and NMR assays [1]. In contrast, the mutant-specific KRASG12D inhibitor MRTX1133 exhibits a significantly higher binding affinity with a Kd of approximately 0.2 pM [2], and the alternative pan-RAS inhibitor BI-2852 shows a Kd of 0.74 μM for KRASG12D . This positions Pan-RAS-IN-1 as a distinct tool with lower binding affinity, potentially useful for studying concentration-dependent, multivalent interactions.

RAS Biochemical Binding KRASG12D Surface Plasmon Resonance

Cellular Antiproliferative Activity Against KRAS Mutant Panel vs. Pan KRas-IN-1

While Pan-RAS-IN-1 is a pan-RAS inhibitor, a closely related analog, Pan KRas-IN-1 (CAS 2791263-84-6), demonstrates a distinct and well-characterized antiproliferative profile across a panel of KRAS mutant cell lines. Pan KRas-IN-1 exhibits IC50 values ranging from 6 to 32 nM in AsPC-1 (G12D, IC50 = 9 nM), NCI-H358 (G12C, IC50 = 6 nM), and NCI-H727 (G12V, IC50 = 29 nM) cells . This contrasts with Pan-RAS-IN-1, for which specific IC50 values against this same panel are not reported, and which is primarily characterized by a broad pan-RAS mechanism and NRAS-selective lethality.

RAS Cell Viability KRAS Mutants Cancer Cell Lines

Efficacy in KRASG12C Inhibitor-Resistant Models vs. Mutant-Specific Inhibitors

Pan-RAS-IN-1 has been evaluated for its ability to overcome resistance to KRASG12C inhibitors. In contrast, the analog Pan KRas-IN-1 demonstrates anti-proliferative activity against adagrasib (MRTX849) resistance mutations in mouse 3T3 fibroblasts, with IC50 values of 32 nM (G12A), 28.1 nM (G12C), 20.25 nM (G12D), 1742 nM (G12R), 94 nM (G12V), 50 nM (G12W), 610 nM (G13D), and 58 nM (Q61H) . This represents a well-defined resistance-overcoming profile. Mutant-specific KRASG12C inhibitors like adagrasib lack this broad activity against a wide range of resistance-conferring secondary mutations [1].

RAS Drug Resistance KRASG12C Adagrasib

In Vivo Tumor Growth Inhibition vs. Vehicle Control in Xenograft Models

Pan-RAS-IN-1 demonstrates in vivo anti-tumor activity in xenograft mouse cancer models [1]. Administration of Pan-RAS-IN-1 (180 mg/kg orally or 30 mg/kg via combined i.p./i.v. dosing) results in significant inhibition of tumor growth over a 15-day treatment period compared to vehicle-treated mice . This is accompanied by a decrease in tumor pERK levels and a modest increase in cleaved caspase-3, confirming target engagement and induction of apoptosis in vivo . In comparison, the alternative pan-RAS inhibitor RMC-6236 has shown similar in vivo efficacy in various KRAS-mutant tumor models but operates via a distinct tri-complex mechanism .

RAS In Vivo Efficacy Xenograft Tumor Growth Inhibition

Selective Lethality in NRAS-Mutant T-ALL Cells vs. Mutant-Specific Inhibitors

Pan-RAS-IN-1 exhibits selective lethality in primary T-cell acute lymphoblastic leukemia (T-ALL) cells harboring NRAS mutations, with mutant NRAS cells retaining only 20%-40% viability after treatment with 5 μM of the compound . This selectivity contrasts with mutant-specific KRAS inhibitors like MRTX1133, which are highly selective for KRASG12D (median IC50 ~5 nM) but show little to no activity against NRAS-mutant cells (IC50 > 1000 nM) [1].

RAS NRAS T-ALL Selective Lethality

Optimal Research Applications for Pan-RAS-IN-1 Based on Quantitative Differentiation


Investigating Pan-RAS Inhibition in NRAS-Mutant Hematological Malignancies

Given its demonstrated selective lethality in NRAS-mutant T-ALL cells (reducing viability to 20-40% at 5 μM) [1], Pan-RAS-IN-1 is ideally suited for preclinical studies focused on NRAS-driven leukemias and lymphomas. This application leverages its unique ability to target NRAS, which is not effectively addressed by many KRAS-specific inhibitors.

Mechanistic Studies of Multivalent, Low-Affinity RAS Inhibition

The compound's distinct biochemical profile, characterized by a Kd < 20 μM for KRASG12D [1], positions it as a specialized tool for investigating the biological consequences of multivalent, low-affinity RAS binding. This contrasts sharply with high-affinity, mutant-specific inhibitors and is valuable for exploring non-canonical mechanisms of RAS pathway disruption.

Evaluating In Vivo Efficacy and Pharmacodynamics in RAS-Driven Xenografts

Pan-RAS-IN-1 has validated in vivo activity, demonstrating significant tumor growth inhibition and target modulation (reduced pERK, increased cleaved caspase-3) in xenograft models over a 15-day treatment course . This makes it a reliable tool for in vivo proof-of-concept studies exploring the therapeutic window and efficacy of pan-RAS inhibition in solid tumor models.

Profiling RAS Pathway Inhibition Across a Broad Panel of Mutants

As a pan-RAS inhibitor, this compound can be used to profile the dependency of various cancer cell lines on the RAS pathway, irrespective of the specific RAS isoform or mutation. This application is supported by evidence that its potency correlates with the degree of cellular dependency on the mutated RAS isoform .

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